3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl ester moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals, materials, and polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact mechanism of action would require detailed studies involving molecular modeling, biochemical assays, and other analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid propyl ester
Uniqueness
The uniqueness of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl ester moiety, for example, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
benzyl 3-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-7-9-20-12-14-6-8-17(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKDCCFTCFMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CSCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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